molecular formula C17H16N2OS B4749485 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone

3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone

Cat. No. B4749485
M. Wt: 296.4 g/mol
InChI Key: LFMAPBTXGPBZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating.
Biochemical and Physiological Effects
3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone has been found to have unique biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and prevent the formation of new blood vessels in tumors. It has also been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as to test the efficacy of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to follow proper safety protocols when handling it in the lab.

Future Directions

There are many future directions for the study of 3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone. One direction is the development of new anticancer drugs that are based on the structure of this compound. Another direction is the study of the mechanism of action of this compound and the identification of its molecular targets. Additionally, this compound could be studied for its potential use in other scientific research applications, such as the treatment of inflammatory diseases.

Scientific Research Applications

3-methyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

properties

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-3-4-8-13(12)11-21-17-18-15-10-6-5-9-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMAPBTXGPBZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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